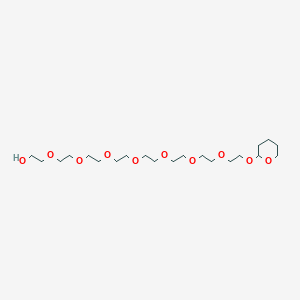

Thp-peg9

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O10/c22-4-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-31-21-3-1-2-5-30-21/h21-22H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBLURHCJAQZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Function of Thp-PEG9 in PROTACs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Inhibition to Induced Degradation

The paradigm of pharmacological intervention is undergoing a significant transformation. For decades, the primary strategy has been occupancy-driven inhibition, where small molecules block the active site of a pathogenic protein. However, this approach is limited to proteins with well-defined binding pockets, leaving approximately 85% of the human proteome "undruggable." Proteolysis Targeting Chimera (PROTAC) technology offers a revolutionary alternative by hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[1][2] Unlike traditional inhibitors, PROTACs act catalytically, where a single molecule can trigger the destruction of multiple protein copies, opening up a vast new landscape of therapeutic targets.[3]

This guide provides a detailed technical examination of the PROTAC linker, a component whose criticality is increasingly recognized. We will focus specifically on the Thp-PEG9 moiety, dissecting its structural components and explaining its multifaceted function in modulating the efficacy, selectivity, and pharmacokinetic properties of a PROTAC molecule.

Caption: Figure 1: High-Level Overview of the PROTAC Mechanism.

Chapter 1: The Tripartite Architecture of a PROTAC

A PROTAC is a heterobifunctional molecule meticulously designed with three essential components.[4] The elegant synergy between these parts is what drives the targeted degradation process.

-

Protein of Interest (POI) Ligand: Often referred to as the "warhead," this moiety is a small molecule designed to selectively bind to the target protein slated for degradation. The choice of this ligand is restricted by the structure-activity relationship (SAR) required for potent binding.[5]

-

E3 Ubiquitin Ligase Ligand: This component recruits an E3 ubiquitin ligase, a key enzyme in the UPS. By bringing the E3 ligase into proximity with the POI, the PROTAC hijacks this cellular machinery. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][6]

-

The Linker: The chemical tether connecting the POI and E3 ligase ligands. Far from being a simple spacer, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing nearly every aspect of its biological activity.[4][7]

Caption: Figure 2: The Three Core Components of a PROTAC Molecule.

Chapter 2: The Central Role of "Linkerology" in PROTAC Design

The study of the linker, or "linkerology," has become a cornerstone of modern PROTAC development. The linker's physical and chemical properties dictate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for subsequent ubiquitination and degradation.[4][8] Key properties of the linker must be meticulously optimized.

-

Length and Composition: The linker's length is critical for spanning the distance between the binding sites on the POI and the E3 ligase, directly affecting the stability of the ternary complex.[] Linker composition, typically falling into categories like polyethylene glycol (PEG) or alkyl chains, allows for the tuning of vital physical properties such as lipophilicity and polar surface area.[10]

-

Flexibility vs. Rigidity:

-

Flexible Linkers (e.g., PEG, Alkyl chains): These are the most common motifs, offering significant conformational freedom.[10][11] This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex. However, this freedom comes at the cost of a potential entropic penalty upon binding.[12]

-

Rigid Linkers (e.g., Cycloalkane, Phenyl rings): These linkers restrict the conformational space, which can pre-organize the PROTAC into a favorable binding conformation, reducing the entropic penalty.[4] This can improve selectivity but often presents greater synthetic challenges.[4]

-

-

Solubility and Permeability: PROTACs are typically large molecules that violate traditional drug-likeness rules like Lipinski's "rule of five."[4] The linker is a primary tool for modulating the molecule's overall physicochemical profile to balance aqueous solubility (for administration and biological compatibility) with membrane permeability (to reach intracellular targets).[1][5]

Caption: Figure 3: The Linker's Role in Orchestrating the Ternary Complex.

Chapter 3: Focus on this compound: A Structural and Functional Analysis

This compound is a specific type of linker building block that exemplifies the principles of modern linker design. Its name denotes its precise chemical structure:

-

PEG9: This refers to a monodisperse polyethylene glycol (PEG) chain consisting of nine repeating ethylene glycol units.[13] Unlike polydisperse polymers, every molecule has the exact same length and molecular weight, which is critical for consistency in drug development. The PEG9 component imparts several crucial properties:

-

Enhanced Hydrophilicity: The ether oxygens in the PEG chain are hydrogen bond acceptors, which significantly increases the water solubility of the entire PROTAC molecule.[11][14][15] This is essential for improving compatibility with aqueous physiological environments.[11]

-

Defined Length and Flexibility: The nine-unit chain provides a specific, flexible length that can be systematically compared to shorter or longer PEG chains (e.g., PEG3, PEG6) during optimization to find the ideal distance for ternary complex formation.[10][15][16]

-

Biocompatibility: PEG is well-known for its low toxicity and low immunogenicity, making it a highly valued component in drug development.[13]

-

-

Thp (Tetrahydropyran): This is a common protecting group for a terminal hydroxyl (-OH) functional group.[14] In the context of PROTAC synthesis, this is a feature of significant practical importance. PROTACs are assembled in a modular, stepwise fashion. The Thp group masks the reactive hydroxyl group on one end of the PEG9 linker, preventing it from reacting prematurely. It can be cleanly removed under mild acidic conditions at the desired step in the synthesis to allow for conjugation to either the POI or E3 ligase ligand.[14] This enables a controlled and efficient synthetic strategy.

| Property | Contribution of PEG Linker Moiety | Rationale & Scientific Context |

| Aqueous Solubility | Significantly Increased | The hydrophilic ether backbone of PEG improves the solubility of large, often lipophilic PROTAC molecules, which is critical for formulation and bioavailability.[1][11][15] |

| Cell Permeability | Modulated (Trade-off) | While enhancing solubility, high hydrophilicity can reduce passive membrane permeability. Optimization requires balancing PEG length with other linker elements.[5] |

| Flexibility | High | The flexible chain allows the PROTAC to adopt various conformations, facilitating the "search" for a productive binding orientation within the ternary complex.[11] |

| Metabolic Stability | Generally Good | PEG chains are relatively stable in biological systems, though they can be subject to oxidative metabolism. Linker design may involve incorporating more rigid or stable motifs to improve this property.[5] |

| Synthetic Accessibility | Excellent | A wide array of bifunctional PEG motifs are commercially available, enabling the rapid and facile assembly of PROTAC libraries with varying linker lengths.[10][15] |

Table 1: Summary of Physicochemical Contributions of PEG Linkers to PROTACs.

Chapter 4: Optimizing PROTAC Efficacy Through Linker Modification

The choice of linker is not a one-time decision but an iterative process of optimization. Using a this compound building block is one step in a larger strategy to fine-tune a PROTAC's performance.

The "linkerology" optimization workflow often involves synthesizing a matrix of PROTACs where the linker length, composition, and attachment points are systematically varied. For instance, a researcher might generate a series of degraders with PEG3, PEG6, and PEG9 linkers to empirically determine the optimal length for a specific POI-E3 ligase pair. The results of biophysical and cellular assays then guide the next round of design.

Caption: Figure 4: Iterative Workflow for PROTAC Linker Optimization.

Chapter 5: Key Experimental Methodologies

Evaluating the function of a this compound linker requires a suite of validated experimental protocols. The following methodologies represent a standard workflow for characterizing a novel PROTAC.

Protocol 1: Representative Synthesis of a PROTAC using this compound-OH

This protocol outlines a generalized, two-step approach demonstrating the modular use of a Thp-protected PEG linker.

Objective: To couple a POI ligand (containing a carboxylic acid) and an E3 ligase ligand (containing a free amine) using a this compound linker.

Step 1: Coupling of POI Ligand to this compound-OH

-

Reagents & Setup:

-

Dissolve POI-COOH (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add this compound-OH (1.0 eq) to the activated mixture.

-

Allow the reaction to proceed at room temperature for 4-16 hours, monitoring progress by LC-MS.

-

-

Workup & Purification:

-

Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate (POI-Linker(Thp)) by flash column chromatography.

-

Step 2: Deprotection and Coupling to E3 Ligase Ligand

-

Thp Deprotection:

-

Dissolve the purified POI-Linker(Thp) intermediate in a solvent mixture such as DCM/Methanol.

-

Add a catalytic amount of a mild acid, such as Pyridinium p-toluenesulfonate (PPTS).

-

Stir at room temperature for 2-6 hours, monitoring the removal of the Thp group by LC-MS.

-

Concentrate the reaction mixture and purify the deprotected POI-Linker-OH by chromatography.

-

-

Final Coupling (via Mesylation/Tosylation):

-

Dissolve the POI-Linker-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂).

-

Cool the solution to 0°C and add Triethylamine (1.5 eq) followed by Mesyl chloride (1.2 eq).

-

Stir for 1-2 hours until the formation of the mesylate intermediate is complete (monitor by TLC/LC-MS).

-

In a separate flask, dissolve the E3-Ligand-NH₂ (1.1 eq) in DMF with a base such as K₂CO₃ or DIPEA.

-

Add the activated mesylate intermediate to the E3 ligase ligand solution.

-

Heat the reaction (e.g., to 60°C) and stir for 12-24 hours.

-

-

Final Purification:

-

Purify the final PROTAC product using reverse-phase HPLC to yield the high-purity compound for biological testing.

-

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Objective: To quantify the formation of the POI-PROTAC-E3 ligase complex in vitro.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

-

Reconstitute tagged proteins: His-tagged POI and GST-tagged E3 Ligase.

-

Prepare fluorescent antibodies: Anti-His-Terbium (Tb, donor) and Anti-GST-d2 (acceptor).

-

Prepare a serial dilution of the PROTAC molecule in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Procedure:

-

In a 384-well microplate, add a fixed concentration of His-POI and GST-E3 Ligase to each well.

-

Add the serially diluted PROTAC to the wells.

-

Incubate at room temperature for 30 minutes to allow for complex formation.

-

Add the fluorescent antibody mix (Anti-His-Tb and Anti-GST-d2).

-

Incubate for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm).

-

Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a nonlinear regression model to determine the concentration required for half-maximal complex formation.

-

Protocol 3: Cellular Protein Degradation Assay (Western Blot)

Objective: To measure the reduction in target protein levels in cells treated with the PROTAC.

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Imaging and Analysis:

-

Wash the membrane and apply an ECL substrate.

-

Image the resulting chemiluminescence using a digital imager.

-

Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

-

Plot the normalized POI levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Conclusion

The linker is an indispensable and highly strategic component of a PROTAC molecule, acting as a master regulator of its therapeutic properties. A linker building block like this compound is not merely a passive connector but a sophisticated tool employed by medicinal chemists to confer essential characteristics upon the final drug candidate. The PEG9 moiety provides a flexible, hydrophilic spacer of a defined length to optimize ternary complex geometry and enhance solubility, while the Thp protecting group facilitates a modular and controlled synthetic assembly. A deep understanding of "linkerology" and the function of specific motifs like this compound is paramount for the rational design and successful development of the next generation of targeted protein degraders.

References

-

Amerigo Scientific. This compound.

-

ChemPep Inc. Overview of PROTAC Linkers.

-

Precise PEG. Linkers in PROTACs.

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.

-

AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024).

-

BOC Sciences. Exploration and innovation of Linker features in PROTAC design. (2024).

-

CymitQuimica. This compound-OH.

-

Drummond, L. A., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv.

-

Vittorio, S., & Ciulli, A. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Angewandte Chemie International Edition, 61(28), e202202613.

-

Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.

-

Biopharma PEG. Applications of PEG Linkers.

-

BOC Sciences. Linker Design & Optimization for PROTACs.

-

Zhang, X., et al. (2023). Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. ACS Chemical Biology, 18(2), 336-345.

-

Steinebach, C., et al. (2021). Structure driven compound optimization in targeted protein degradation. Drug Discovery Today: Technologies, 40, 29-37.

-

JenKem Technology USA. PROTAC PEG Linkers. (2024).

-

Biopharma PEG. PEG Linkers for PROTAC Synthesis. (2022).

-

Gabellieri, E., & Brogi, S. (2022). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Mendeleev Communications, 32(4), 427-442.

-

Smalley, J. P., & Ciulli, A. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 6235.

-

Min, J., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry–An Open Journal, 11(9), e202200131.

-

Crown Bioscience. Targeted Protein Degradation with PROTACs and Molecular Glues. (2025).

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.

Sources

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. precisepeg.com [precisepeg.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 14. This compound - Amerigo Scientific [amerigoscientific.com]

- 15. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the THP-PEG9 Linker: Mechanism of Action and Application in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The THP-PEG9 linker represents a sophisticated approach in the design of targeted drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs). This linker synergistically combines the acid-labile nature of a tetrahydropyranyl (THP) ether with the beneficial pharmacokinetic properties of a nine-unit polyethylene glycol (PEG) spacer. This guide provides a comprehensive technical overview of the this compound linker, detailing its mechanism of action, synthesis, and characterization. We will explore the precise pH-dependent cleavage of the THP group, the role of the PEG9 moiety in enhancing solubility and stability, and provide detailed experimental protocols for the conjugation and analysis of this compound-linked bioconjugates. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of next-generation targeted therapeutics.

Introduction: The Rationale for a Dual-Function Linker

The efficacy of targeted therapies, such as ADCs, is critically dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload. An ideal linker must maintain a stable connection in systemic circulation to prevent premature drug release and associated off-target toxicity. Upon reaching the target cell, the linker must then facilitate the efficient release of the active drug. The this compound linker is engineered to meet these dichotomous requirements.

The design incorporates two key functional components:

-

Tetrahydropyranyl (THP) Ether: This acid-labile group acts as a pH-sensitive trigger. It forms a stable ether linkage with the drug payload at the physiological pH of blood (approximately 7.4) but undergoes rapid hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within the target cell.[1][2]

-

Polyethylene Glycol (PEG) Spacer (9 units): The PEG9 moiety is a hydrophilic and flexible chain that imparts several advantageous properties to the overall conjugate. These include increased aqueous solubility, improved stability, and a prolonged circulation half-life.[3][4] The specific length of nine ethylene glycol units is a critical design parameter that balances these benefits with potential steric hindrance.[5]

This guide will dissect the intricate mechanism of action of the this compound linker, providing a detailed understanding of its chemical and biological behavior.

The Core Mechanism: pH-Dependent Hydrolysis of the THP Ether

The central feature of the this compound linker is the acid-catalyzed cleavage of the THP ether bond, which liberates the drug payload. This process is a classic example of acetal hydrolysis.

Stability at Physiological pH

At the neutral pH of the bloodstream (pH ≈ 7.4), the THP ether is highly stable. The ether oxygen is not readily protonated, and the molecule remains intact, ensuring that the cytotoxic payload is securely attached to the antibody during circulation. This stability is crucial for minimizing off-target toxicity and maximizing the amount of intact ADC that reaches the tumor site.

Cleavage in the Endosomal/Lysosomal Compartment

Upon binding to its target antigen on the cell surface, the ADC is internalized via endocytosis and trafficked to the endosomes and subsequently to the lysosomes.[5][6] These organelles maintain an acidic internal environment (pH 4.5-6.5), which provides the trigger for the cleavage of the THP linker.[1]

The mechanism of acid-catalyzed hydrolysis proceeds through the following steps:

-

Protonation: The ether oxygen of the tetrahydropyran ring is protonated by the acidic environment of the lysosome.

-

Formation of a Resonance-Stabilized Carbocation: The protonated ether becomes a good leaving group. Cleavage of the C-O bond results in the formation of a resonance-stabilized oxocarbenium ion and the release of the free drug (the alcohol).

-

Reaction with Water: The carbocation is then rapidly quenched by a water molecule.

-

Formation of a Hemiacetal: The resulting intermediate is a hemiacetal, 5-hydroxypentanal, which exists in equilibrium with its cyclic form.

This pH-dependent release mechanism ensures that the active drug is primarily liberated inside the target cells, thereby enhancing the therapeutic index of the ADC.[7]

Figure 1: Mechanism of acid-catalyzed cleavage of the THP linker in the lysosome.

The Role of the PEG9 Spacer: Enhancing Physicochemical and Pharmacokinetic Properties

The inclusion of a nine-unit polyethylene glycol (PEG9) spacer is a critical design element that significantly influences the overall performance of the bioconjugate.

Improved Hydrophilicity and Solubility

Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate. The hydrophilic nature of the PEG9 chain helps to mitigate this issue by increasing the overall water solubility of the ADC, facilitating formulation and administration.[8][9]

Enhanced Stability and Reduced Aggregation

The PEG9 spacer can create a protective hydration layer around the drug-linker moiety, which can shield it from enzymatic degradation and reduce the tendency for aggregation. This leads to a more stable and homogeneous ADC preparation.[10]

Prolonged Circulation Half-Life

PEGylation is a well-established strategy to increase the hydrodynamic size of molecules, which in turn reduces their renal clearance and prolongs their circulation time in the body.[3][4] The PEG9 chain contributes to this effect, allowing for greater accumulation of the ADC at the tumor site.

Steric Considerations

While PEGylation offers numerous benefits, the length of the PEG chain must be carefully optimized. A linker that is too long can introduce excessive steric hindrance, which may interfere with the antibody's binding to its target antigen or the drug's interaction with its intracellular target.[11][12] The PEG9 length is often chosen as a compromise, providing the desired physicochemical benefits without significantly compromising biological activity.

Table 1: Impact of PEG Linker Length on ADC Properties

| Property | Shorter PEG Chain | Longer PEG Chain (e.g., PEG9) |

| Solubility | Lower | Higher |

| Stability | Potentially Lower | Higher |

| Circulation Half-Life | Shorter | Longer |

| Steric Hindrance | Lower | Higher |

| Potential for Aggregation | Higher | Lower |

Synthesis and Conjugation of the this compound Linker

The synthesis of a this compound linker and its conjugation to a drug and an antibody is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained with high purity.

Synthesis of a Heterobifunctional this compound Linker

A common strategy involves the synthesis of a heterobifunctional this compound linker, which possesses two different reactive groups at its termini. This allows for the sequential conjugation of the drug and the antibody. For example, a this compound-maleimide linker can be synthesized for conjugation to a thiol-containing drug and a free amine on an antibody.

A general synthetic approach for a heterobifunctional linker such as Propargyl-PEG9-azide from Propargyl-PEG9-bromide is outlined below.[13] This can then be further modified to introduce other reactive functionalities.

Protocol 1: Synthesis of Propargyl-PEG9-azide

-

Dissolution: Dissolve Propargyl-PEG9-bromide (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Sodium Azide: Add sodium azide (NaN₃) (1.5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Propargyl-PEG9-azide linker.[13]

Conjugation to the Drug and Antibody

The heterobifunctional linker is first reacted with the drug payload and then conjugated to the antibody. The choice of conjugation chemistry depends on the available functional groups on the drug and the antibody.

Protocol 2: General Two-Step ADC Conjugation

-

Drug-Linker Synthesis: The drug, containing a suitable functional group (e.g., a thiol), is reacted with the heterobifunctional this compound linker (e.g., this compound-maleimide) in an appropriate solvent. The reaction is monitored by HPLC until completion. The drug-linker conjugate is then purified by preparative HPLC.

-

Antibody-Drug Conjugation: The purified drug-linker conjugate is then reacted with the antibody. For lysine conjugation, an NHS-ester activated linker would be used. For cysteine conjugation, the interchain disulfide bonds of the antibody are first partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reduced antibody is then reacted with the maleimide-functionalized drug-linker.[14]

-

Purification and Formulation: The resulting ADC is purified to remove any unreacted drug-linker and other impurities. This is typically achieved using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[15] The purified ADC is then formulated in a suitable buffer for in vitro and in vivo studies.

Figure 2: General workflow for the synthesis and conjugation of a this compound linked ADC.

Characterization and Quality Control

Thorough characterization of the ADC is essential to ensure its quality, homogeneity, and stability. A suite of analytical techniques is employed for this purpose.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC as it directly impacts its potency and pharmacokinetic properties. Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug-linker moieties.[16][17]

Analysis of Homogeneity and Aggregation

Size Exclusion Chromatography (SEC) is used to assess the homogeneity of the ADC and to detect the presence of aggregates. A high level of aggregation can lead to immunogenicity and altered pharmacokinetic profiles.[15]

Stability Assessment

The stability of the ADC is evaluated under various conditions, including in plasma at physiological pH and in acidic buffers that mimic the lysosomal environment. The release of the drug is monitored over time using techniques such as reverse-phase HPLC (RP-HPLC) or LC-MS.[18]

Table 2: Representative Stability Data for an Acid-Labile Linker

| Condition | Time (days) | % Payload Released |

| Human Plasma (pH 7.4) | 7 | 3% |

| Acidic Buffer (pH 4.5) | 7 | ~100% |

| Data adapted from a study on a silyl ether-based acid-cleavable linker.[1] |

In Vitro Cytotoxicity Assays

The potency and specificity of the ADC are evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cancer cell lines. These assays determine the concentration of the ADC required to kill 50% of the cells (IC50 value) and confirm that the cytotoxic effect is target-dependent.[19][20]

Conclusion

The this compound linker is a sophisticated and versatile tool in the design of targeted drug delivery systems. Its dual-functionality, combining a pH-sensitive cleavage mechanism with the beneficial properties of a PEG spacer, allows for the development of ADCs with an improved therapeutic index. The acid-labile THP ether ensures that the cytotoxic payload is preferentially released within the target cells, while the PEG9 moiety enhances the solubility, stability, and pharmacokinetic profile of the conjugate. A thorough understanding of the mechanism of action, synthesis, and characterization of this compound linkers is crucial for the successful development of next-generation targeted therapies.

References

- Barok, M., Joensuu, H., & Isola, J. (2014). Trastuzumab emtansine: mechanisms of action and drug resistance. Breast Cancer Research, 16(2), 209.

- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates. Retrieved from a relevant BOC Sciences technical note.

- Sorkin, A., & von Zastrow, M. (2009). Endocytosis and signalling: intertwining molecular networks. Nature Reviews Molecular Cell Biology, 10(9), 609-622.

-

ADC Review. (2019, March 22). What are PEG Linkers? Retrieved from [Link]

- Strop, P., et al. (2013). Location matters: site of conjugation modulates stability and pharmacokinetics of antibody drug conjugates. Chemistry & Biology, 20(2), 161-167.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of ADCs with Cleavable Linkers.

- BenchChem. (2025). A Technical Guide to the ADC Linker: NH2-PEG4-Val-Cit-PAB-OH. Retrieved from a relevant BenchChem technical guide.

- Biopharma PEG. (n.d.). ADC Linkers. Retrieved from a relevant Biopharma PEG technical note.

- Ajinomoto Bio-Pharma Services. (2020).

- ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2....

- Royal Society of Chemistry. (2021). Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs). Retrieved from a relevant RSC publishing book chapter.

- Molnar-Institute. (n.d.). Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products.

- Discovery Life Sciences. (2025). In vitro assays to predict ADC hematological toxicity.

- PubMed Central (PMC). (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.

- Fekete, S., et al. (2016). Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products. Journal of Pharmaceutical and Biomedical Analysis, 130, 3-18.

- PubMed. (2022). Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity.

- Springer Nature Experiments. (n.d.). ADC Analysis by Hydrophobic Interaction Chromatography.

- PubMed Central (PMC). (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3297-3315.

- PubMed Central (PMC). (2022). Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity.

- Penn State University. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(3), 577-584.

- ResearchGate. (2025). Hydrophobic Interaction Chromatography (HIC) Method Development and Characterization of Resolved Drug-Load Variants in Site-Specifically Conjugated Pyrrolobenzodiazepine Dimer-Based Antibody Drug Conjugates (PBD-ADCs).

- PurePEG. (2025). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation.

- Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Heterobifunctional Linkers using Propargyl-PEG9-bromide.

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

- PubMed Central (PMC). (2018). A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates.

- PubMed Central (PMC). (2018). Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo. International Journal of Nanomedicine, 13, 567-579.

- Vector Laboratories. (n.d.). Advantages of dPEG® in ADC Linker Design.

- BenchChem. (2025). An In-depth Technical Guide on the Hydrophilicity of PEG Linkers in Bioconjugation. Retrieved from a relevant BenchChem technical guide.

- ResearchGate. (2025). (PDF) Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity.

- PubMed Central (PMC). (2016).

- JenKem Technology. (n.d.). Heterobifunctional Maleimide PEGs from JenKem Technology. Retrieved from a relevant JenKem Technology product page.

- ResearchGate. (2022). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets.

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

- PubMed Central (PMC). (2023). Therapeutic index improvement of antibody-drug conjugates. Journal of Experimental & Clinical Cancer Research, 42(1), 173.

- JenKem Technology. (2025). heterobifunctional pegs. Retrieved from a relevant JenKem Technology product page.

- BroadPharm. (n.d.). TCO-PEG9-maleimide.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. sci-hub.box [sci-hub.box]

- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocols | BroadPharm [broadpharm.com]

- 10. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aktpublication.com [aktpublication.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. molnar-institute.com [molnar-institute.com]

- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of PEG-Based PROTAC Linkers

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, fundamentally altering the landscape of drug discovery.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system (UPS).[2][3][4]

A PROTAC molecule is comprised of three essential components: a "warhead" ligand that binds to the target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4][5] Upon simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby removing it from the cell.[]

It has become unequivocally clear that the linker is far more than a simple tether.[5] It is a critical determinant of a PROTAC's biological activity and drug-like properties. The linker's length, composition, flexibility, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the PROTAC's cellular permeability, solubility, and overall pharmacokinetic (PK) profile.[1][5][] This guide provides a deep dive into the discovery, rationale, and application of polyethylene glycol (PEG)-based linkers, which have become a foundational element in modern PROTAC design.

The Rise of PEG Linkers: Addressing the Physicochemical Challenges of PROTACs

The first proof-of-concept PROTAC utilized a peptide sequence to recruit the SCF E3 ligase complex.[7] Subsequent development focused on creating all-small-molecule PROTACs, which initially employed simple, flexible alkyl chains as linkers.[7][8] While effective, these early designs often suffered from poor physicochemical properties. PROTACs are inherently large molecules, often exceeding the traditional "rule of five" guidelines for oral bioavailability, which leads to challenges with aqueous solubility and cell permeability.[9][10]

The strategic incorporation of polyethylene glycol (PEG) chains into linkers was a pivotal development to address these liabilities. PEG is a hydrophilic, flexible, and biocompatible polymer with a long history of use in drug delivery to improve the properties of therapeutic agents.[11][12]

Causality Behind the Adoption of PEG Linkers:

-

Enhanced Solubility and Reduced Aggregation: The repeating ether units in the PEG backbone impart significant hydrophilicity.[5][13] This helps to counteract the often greasy, hydrophobic nature of the two ligands, improving the overall water solubility of the PROTAC molecule.[9][14][15] Improved solubility is crucial not only for in vivo bioavailability but also for preventing aggregation during in vitro assays and formulation.[11][15]

-

Tunable Flexibility for Optimal Ternary Complex Formation: The C-O bonds in the PEG backbone have a high degree of rotational freedom, providing the linker with conformational flexibility.[9] This allows the PROTAC to act as a "molecular spring," enabling the warhead and anchor ligands to adopt the diverse spatial orientations required to form a stable and productive ternary complex with their respective protein partners.[16][]

-

Improved Pharmacokinetics (PK): PEGylation is a well-established strategy for extending the half-life of therapeutics.[12][18] By increasing the hydrodynamic size of the PROTAC, PEG linkers can reduce the rate of renal clearance, prolonging circulation time.[19] Furthermore, improved solubility can positively impact oral absorption.[13]

-

Synthetic Accessibility and Modularity: A major advantage of PEG linkers is their synthetic tractability.[7] Bifunctional PEG building blocks of various lengths are commercially available, enabling the rapid and systematic synthesis of PROTAC libraries to explore structure-activity relationships (SAR).[7][13][14] This modularity is essential for optimizing PROTAC performance.

While highly advantageous, PEG linkers can have reduced metabolic stability compared to more rigid alkyl-based linkers and may be more challenging to synthesize in-house.[5]

Structure-Activity Relationship (SAR) of PEG-Based Linkers

The optimization of a PROTAC is an empirical process where the linker is a primary variable. The goal is to identify a linker that not only connects the two ligands but actively contributes to the formation of a cooperative ternary complex.

The Criticality of Linker Length

The distance between the POI and the E3 ligase is a crucial factor for successful ubiquitination.

-

If the linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both proteins, thus failing to form the ternary complex.[8]

-

If the linker is too long, the two proteins may not be brought into sufficiently close proximity to enable the efficient transfer of ubiquitin to lysine residues on the POI's surface.[8]

The optimal linker length is highly dependent on the specific POI-E3 ligase pair and their respective binding sites. Early work by Cyrus et al. demonstrated this principle by synthesizing a series of estrogen receptor (ERα)-targeting PROTACs with varying linker lengths. They found a 16-atom chain length to be optimal for ERα degradation, with shorter and longer linkers showing significantly reduced potency.[20][21] This highlights the necessity of systematically evaluating a range of linker lengths for every new PROTAC system.

| Target | E3 Ligase | Linker Type | Optimal Length (atoms) | Key Finding | Reference |

| ERα | VHL | PEG/Alkyl | 16 | Degradation potency is highly sensitive to linker length; 16 atoms optimal. | [20][21] |

| BTK | Cereblon | PEG | ≥ 5 PEG units (~20 atoms) | Linkers with fewer than 5 PEG units failed to induce degradation due to poor ternary complex formation. | [22] |

| HaloTag | VHL | PEG | 7 PEG units (~26 atoms) | A clear dependency on linker length was observed, with potency increasing up to 7 PEG units. | [22] |

| p38α/δ | VHL | PEG/Alkyl | Not specified | A single ethylene glycol unit extension was sufficient to switch selectivity from degrading both p38α and p38δ to selectively degrading only p38α. | [7] |

The Role of Attachment Points and Exit Vectors

The position where the linker connects to the warhead and anchor ligands—the "exit vector"—is as critical as its length.[7][8] The choice of attachment point is typically guided by co-crystal structures or modeling to identify solvent-exposed regions of the ligand that can be modified without disrupting binding to the target protein.[8] Altering the attachment site can dramatically impact degradation efficiency and even confer selectivity between protein isoforms.[8]

Experimental Workflow: Synthesis and Evaluation of PEG-Based PROTACs

A systematic, self-validating experimental workflow is essential for the successful development of a PROTAC. This involves chemical synthesis followed by a cascade of in vitro biological assays to confirm the mechanism of action.

Protocol 1: Generalized Synthesis of a PEG-Based PROTAC

This protocol describes a common synthetic route using a commercially available bifunctional PEG linker, such as Aminooxy-PEG4-acid, to couple an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) and a warhead with a suitable functional group.[23]

Step 1: Amide Coupling of Linker to E3 Ligase Ligand

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Aminooxy-PEG4-acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF).

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting intermediate by column chromatography to yield the E3 Ligand-Linker conjugate.

Step 2: Oximation to Couple Warhead

-

Dissolve the E3 Ligand-Linker conjugate (1.0 eq) and an aldehyde- or ketone-containing warhead (1.2 eq) in a mixture of ethanol and water.

-

Adjust the pH to ~5 using a suitable buffer (e.g., acetate buffer).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, remove the solvent and purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by HRMS and NMR to confirm identity and purity.

Protocol 2: In Vitro Evaluation Cascade

Once synthesized, the PROTAC must be rigorously tested to confirm that it functions as intended.

-

Ternary Complex Formation Assay:

-

Rationale: The formation of a stable ternary complex is a prerequisite for ubiquitination.[22] This assay validates that the linker successfully bridges the POI and E3 ligase.

-

Methodology (TR-FRET): Use tagged versions of the POI and E3 ligase with donor (e.g., Tb) and acceptor (e.g., FITC) fluorophores. In the presence of an effective PROTAC, the proteins are brought into proximity, resulting in a FRET signal. This can reveal important information about complex stability and cooperativity.[24]

-

-

Target Ubiquitination Assay:

-

Rationale: This assay provides direct evidence that the ternary complex is functional and that the E3 ligase is actively ubiquitinating the POI.

-

Methodology (Western Blot): Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow polyubiquitinated proteins to accumulate. Lyse the cells, immunoprecipitate the POI, and then perform a Western blot using an anti-ubiquitin antibody. A "ladder" of higher molecular weight bands indicates successful polyubiquitination.[24][25]

-

-

Protein Degradation Assay:

-

Rationale: This is the ultimate readout of PROTAC efficacy, quantifying the extent and potency of POI removal.

-

Methodology (Western Blot): Treat cells with a serial dilution of the PROTAC for a set time (e.g., 24 hours). Lyse the cells and perform a Western blot to measure the remaining levels of the POI, using a loading control (e.g., GAPDH) for normalization.

-

Data Analysis: Quantify band intensities to determine the DC₅₀ (the concentration of PROTAC that causes 50% degradation) and Dₘₐₓ (the maximum percentage of degradation achieved).[16][26] Be aware of the "hook effect," where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes.[26]

-

-

Cellular Viability/Function Assay:

-

Rationale: To confirm that the degradation of the POI leads to the desired downstream biological effect (e.g., inhibition of cancer cell proliferation).

-

Methodology (CCK-8/CTG): Plate cells and treat with a serial dilution of the PROTAC for an extended period (e.g., 72-120 hours). Use a reagent like CellTiter-Glo® (CTG) to measure ATP levels as an indicator of metabolic activity and cell viability.[]

-

-

Cell Permeability and Intracellular Target Engagement:

-

Rationale: A PROTAC must be able to cross the cell membrane and bind its target inside the cell to be effective.

-

Methodology (NanoBRET™): This live-cell assay uses a NanoLuc® luciferase-tagged POI. A fluorescent energy transfer probe is added, and in the presence of a PROTAC that engages the target, a BRET signal is generated, allowing for quantitative measurement of intracellular target binding.[28]

-

Conclusion and Future Outlook

PEG-based linkers have been instrumental in advancing the PROTAC field from a novel concept to a clinically relevant therapeutic modality. Their ability to improve solubility, provide conformational flexibility, and enable modular synthesis has overcome many of the initial hurdles associated with these large, complex molecules. The principles of SAR, particularly the optimization of linker length and attachment points, are now cornerstones of rational PROTAC design.

The field continues to evolve rapidly. While simple PEG and alkyl chains remain prevalent, a new generation of "functional" linkers is emerging.[7] These include designs incorporating photo-switchable elements for spatiotemporal control, cleavable moieties for targeted release, and rigid structures to improve metabolic stability and conformational pre-organization.[5][][29] Concurrently, advances in computational modeling and structural biology are beginning to provide a deeper understanding of the dynamics of ternary complexes, promising to accelerate the transition from a "trial-and-error" approach to a more rational, structure-guided design of next-generation PROTAC linkers.[3][7]

References

-

Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

-

ACS Publications. (n.d.). Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

-

University of Bath. (2025, December 12). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Retrieved from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. Retrieved from [Link]

-

PubMed. (2025, August 28). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Retrieved from [Link]

-

JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. Retrieved from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273-312. Retrieved from [Link]

-

Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Retrieved from [Link]

-

ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

-

Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, June 25). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]

-

News-Medical.Net. (2026, January 14). Advancing PROTAC development through innovative preclinical model systems. Retrieved from [Link]

-

ResearchGate. (2025, November 14). Quantitative measurement of PROTAC intracellular accumulation. Retrieved from [Link]

-

Cyrus, K., Weickmann, D., Dowling, D. P., Smith, M. C., Kim, Y., & Crews, C. M. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359–364. Retrieved from [Link]

-

Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(51), E11925-E11934. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Impact of linker length on the activity of PROTACs. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

-

Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-347. Retrieved from [Link]

-

ACS Publications. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, May 10). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]

-

Jiang, Y., et al. (2020). The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Signal Transduction and Targeted Therapy, 5(1), 1-8. Retrieved from [Link]

Sources

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 3. explorationpub.com [explorationpub.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]

- 11. adcreview.com [adcreview.com]

- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 15. books.rsc.org [books.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 19. purepeg.com [purepeg.com]

- 20. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. news-medical.net [news-medical.net]

- 25. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 26. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Application of Heterobifunctional Linkers in Selective Protein Degradation

Abstract

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This paradigm leverages the cell's intrinsic machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] At the heart of many TPD strategies, particularly proteolysis-targeting chimeras (PROTACs), lies the linker, a chemical entity that bridges the target protein and an E3 ubiquitin ligase. This guide provides a detailed exploration of the role of chemical linkers, with a specific focus on illustrating the utility of a representative linker, THP-PEG9-OH, in the design and application of molecules for selective protein degradation. We will delve into the mechanistic principles of the UPS, the rational design of bifunctional degraders, and provide field-proven experimental workflows for their synthesis and validation, aimed at researchers, scientists, and drug development professionals.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

To comprehend targeted protein degradation, one must first understand the cellular machinery it hijacks. The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of over 80% of intracellular proteins, maintaining cellular homeostasis by disposing of short-lived, misfolded, or damaged proteins.[2][3] This process is a highly regulated enzymatic cascade involving three key enzymes:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent reaction.[4]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[2]

-

E3 (Ubiquitin Ligase): The substrate specificity determinant. It recognizes a specific target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[2][5]

The sequential addition of ubiquitin molecules results in a polyubiquitin chain, most commonly linked via lysine 48 (K48), which acts as a recognition signal for the 26S proteasome.[3][6] The proteasome then unfolds and degrades the tagged protein into small peptides. The vast human genome encodes over 600 E3 ligases, each with a specific set of substrate proteins, offering a rich toolkit for achieving degradation selectivity.[7]

PROTACs: Hijacking the System with Bifunctional Molecules

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the UPS for the degradation of a specific protein of interest (POI).[8][9] The archetypal PROTAC consists of three distinct components:

-

A POI-binding ligand ("warhead"): Engages the target protein.

-

An E3 ligase-binding ligand ("harness"): Recruits a specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

-

A chemical linker: Covalently connects the two ligands.

The PROTAC does not inhibit the target protein's function directly. Instead, it acts as a molecular matchmaker, inducing proximity between the POI and the E3 ligase. This proximity facilitates the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[10]

The Critical Role of the Linker

The linker is far from a passive spacer. Its chemical nature, length, and attachment points are critical determinants of a PROTAC's efficacy. The linker must be optimized to:

-

Enable Favorable Ternary Complex Formation: The linker's flexibility and length dictate the relative orientation of the POI and E3 ligase, which is crucial for productive ubiquitination.

-

Confer Physicochemical Properties: The linker significantly influences the overall molecule's solubility, cell permeability, and metabolic stability. Polyethylene glycol (PEG) chains are frequently incorporated into linkers to enhance water solubility and improve pharmacokinetic properties.[11][]

This compound-OH: A Case Study in Linker Chemistry for PROTAC Synthesis

To illustrate the practical application of linker chemistry, we will examine a representative molecule: This compound-OH . This compound is not an enzyme or a protein but a chemical building block used in the synthesis of bifunctional degraders.[13][14]

-

PEG9 (Polyethylene Glycol, 9 units): This component provides a flexible, hydrophilic chain of a defined length. The hydrophilicity improves the solubility of the final PROTAC molecule, a common challenge in drug development.[][14]

-

OH (Hydroxyl Group): This is a reactive functional group that can be used to connect to either the POI ligand or the E3 ligand through common chemical reactions.

-

THP (Tetrahydropyran): This is a protecting group for the hydroxyl moiety.[14] In organic synthesis, protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere on the molecule. The THP group is stable under many reaction conditions but can be selectively removed under mild acidic conditions to reveal the hydroxyl group for subsequent conjugation.[14]

The use of a protected linker like this compound-OH allows for a controlled, stepwise synthesis of the final PROTAC molecule, ensuring that the correct components are joined together in the desired sequence.

Conceptual Workflow for PROTAC Synthesis using this compound-OH

The following diagram illustrates a conceptual workflow for synthesizing a PROTAC. This process involves a multi-step chemical synthesis where the linker is sequentially conjugated to the two different ligands.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

The paradigm of targeted protein degradation represents a significant leap forward in drug discovery, moving beyond simple occupancy-based inhibition to the complete removal of disease-driving proteins. [15]The success of this strategy is critically dependent on the rational design of bifunctional molecules, where the chemical linker plays a dispositive role in dictating efficacy. Chemical tools like this compound-OH are not direct actors in the biological degradation pathway but are indispensable building blocks that enable the precise, controlled synthesis of these sophisticated molecular degraders.

Future advancements in this field will likely focus on the discovery of novel E3 ligase ligands to expand targeting capabilities and overcome resistance, as well as the development of a more diverse and sophisticated chemical toolbox of linkers to fine-tune the properties of next-generation protein degraders. [16]The principles and protocols outlined in this guide provide a robust foundation for researchers aiming to harness the power of TPD in their scientific and therapeutic endeavors.

References

- Rich, J., et al. (2024). Protocol to study secretome interactions using extracellular proximity labeling. ResearchGate.

- MySkinRecipes. (n.d.). This compound-OH. MySkinRecipes.

- Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.

- Rich, J., et al. (n.d.). Protocol to study secretome interactions using extracellular proximity labeling. Semantic Scholar.

- Rich, J., et al. (2024). Protocol to study secretome interactions using extracellular proximity labeling. PMC - NIH.

- Samavarchi-Tehrani, P., et al. (2024). A proximity proteomics pipeline for subcellular proteome and protein interaction mapping. protocols.io.

- Kumar, A., & D, S. (n.d.). Ubiquitination detection techniques. PMC - PubMed Central - NIH.

- Houl, J. H., et al. (2019). A High-Throughput Assay for Monitoring Ubiquitination in Real Time. PMC - NIH.

- Samavarchi-Tehrani, P., et al. (2024). A proximity proteomics pipeline with improved reproducibility and throughput. bioRxiv.

- Jo, Y., et al. (n.d.). Detection of Protein Ubiquitination. PMC - NIH.

- Osadolor, T., et al. (2019). Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles. MDPI.

- Lin, R., et al. (n.d.). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR Protocols - NIH.

- Böttger, F., et al. (n.d.). Probing protein ubiquitination in live cells. PMC - PubMed Central - NIH.

- Zheng, N., et al. (2021). E3 ubiquitin ligases: styles, structures and functions. PMC - PubMed Central - NIH.

- Tedesco, S., et al. (2020). Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. PubMed.

- Zhao, L., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. PMC - NIH.

- Mabanglo, M. F., et al. (2021). Substrates and interactors of the ClpP protease in the mitochondria. PubMed.

- Singh, S., et al. (n.d.). Ubiquitin E3 ligases assisted technologies in protein degradation: Sharing pathways in neurodegenerative disorders and cancer. PubMed.

- Zhang, Y., et al. (n.d.). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers.

- Zhao, L., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. ResearchGate.

- Mabanglo, M. F., et al. (2022). Substrates and interactors of the ClpP protease in the mitochondria. Houry Lab.

- Eurofins Discovery. (2020). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. YouTube.

- Lee, H., et al. (2023). Targeted Protein Degradation: Principles and Applications of the Proteasome. PMC - NIH.

- Mabanglo, M. F., et al. (2022). Substrates and interactors of the ClpP protease in the mitochondria. ResearchGate.

- Schmidt, N., et al. (2022). Recycling and Reshaping—E3 Ligases and DUBs in the Initiation of T Cell Receptor-Mediated Signaling and Response. MDPI.

- Karkossa, I., et al. (n.d.). Experimental design. Monocytic THP-1 cells were differentiated to THP-1... ResearchGate.

- Lee, H., & Kim, K. (2022). Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases. MDPI.

- Al-Japairai, K., et al. (2020). In-vitro study of monocytic THP-1 leukemia cell membrane elasticity with a single-cell microfluidic-assisted optical trapping system. PMC - NIH.

- Chanput, W., et al. (2023). Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model. MDPI.

- Chen, Y., et al. (2024). Targeted protein degradation: advances in drug discovery and clinical practice. PubMed.

- Zhang, Y., et al. (2025). In-Cell Approach to Evaluate E3 Ligases for Use in Targeted Protein Degradation. PubMed.

- BOC Sciences. (2025). PEG for drug development. BOC Sciences.

- Ogris, M., et al. (n.d.). Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles. PubMed.

- Al-Subaie, A., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central - NIH.

- Liu, T., et al. (2025). Modulation of Autophagy on Cinnamaldehyde Induced THP-1 Cell Activation. PMC.

Sources

- 1. Targeted protein degradation: advances in drug discovery and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-Throughput Assay for Monitoring Ubiquitination in Real Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitin E3 ligases assisted technologies in protein degradation: Sharing pathways in neurodegenerative disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 13. This compound-OH [myskinrecipes.com]

- 14. This compound - Amerigo Scientific [amerigoscientific.com]

- 15. mdpi.com [mdpi.com]

- 16. In-Cell Approach to Evaluate E3 Ligases for Use in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of THP-PEG9 in Modern Drug Development

An In-Depth Technical Guide to the Solubility and Stability of THP-PEG9

In the landscape of advanced therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the efficacy, safety, and pharmacokinetic profile of the entire molecule.[1] this compound-OH is a heterobifunctional linker that combines two key structural motifs: a polyethylene glycol (PEG) chain and a tetrahydropyranyl (THP) protecting group.[2] The PEG spacer, consisting of nine ethylene oxide units, imparts hydrophilicity, which can enhance the overall solubility and bioavailability of the final conjugate.[3][4] The THP group serves as a stable, acid-labile protecting group for a terminal hydroxyl functional group, allowing for controlled, sequential conjugation strategies during complex multi-step syntheses.[5][6]

This guide provides an in-depth analysis of the core physicochemical properties of this compound: its solubility in common laboratory solvents and its stability profile under various chemical conditions. Understanding these characteristics is paramount for researchers in process development, formulation, and analytical sciences to ensure robust and reproducible results. We will move beyond theoretical descriptions to provide field-proven experimental protocols, enabling research teams to validate these properties within their own laboratories.

Section 1: Solubility Profile of this compound

The solubility of a linker is a foundational parameter that influences every stage of its use, from stock solution preparation to reaction setup and purification. The structure of this compound—a balance between a highly water-soluble PEG chain and a more hydrophobic THP protecting group—creates a unique solubility profile.

Theoretical Solubility & Solvent Selection

The long, flexible PEG chain is known to form hydrogen bonds with water, making it highly soluble in aqueous environments and many polar organic solvents.[4][7] Conversely, the THP group, an acetal, introduces a nonpolar, cyclic ether character. This duality suggests that this compound will be most soluble in polar aprotic solvents that can solvate both the polar and nonpolar regions of the molecule.

Based on the properties of similar PEGylated molecules and protecting groups, the following table provides a predictive guide to the solubility of this compound.[7][8] It is essential to experimentally verify these predictions for each specific application and concentration.

Data Presentation: Predictive Solubility of this compound

| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Rationale & Causality |

| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | 7.2 | High | Excellent solvent for both PEG chains and moderately hydrophobic compounds. |

| DMF (Dimethylformamide) | Polar Aprotic | 6.4 | High | Similar to DMSO, effectively solvates a wide range of polarities. |

| DCM (Dichloromethane) | Polar Aprotic | 3.1 | High | Good for dissolving compounds with mixed polarity; effectively solvates the THP group. |

| Chloroform | Polar Aprotic | 4.1 | High | Similar properties to DCM. |

| THF (Tetrahydrofuran) | Polar Aprotic | 4.0 | Moderate to High | The ether structure of THF is compatible with the PEG and THP ether linkages. |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate | Generally a good solvent, though solubility may be lower than in DMSO or DMF. |

| Methanol / Ethanol | Polar Protic | 5.1 / 4.3 | Moderate | The PEG chain is soluble, but the overall solubility might be limited. Caution: Acidic catalysis in alcohols can lead to THP deprotection (alcoholysis).[9] |

| Water / PBS Buffer | Polar Protic | 10.2 | Moderate | The hydrophilic PEG chain promotes solubility, but the hydrophobic THP group may limit it at high concentrations. |

| Toluene | Nonpolar | 2.4 | Low | Ineffective at solvating the polar PEG chain. |

| Hexanes / Heptane | Nonpolar | 0.1 | Very Low | Incompatible with the polar nature of the PEG chain. |

Experimental Protocol: Determining Solubility via the Shake-Flask Method

This protocol provides a reliable, self-validating system for quantifying the solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of this compound at a specified temperature.

Materials:

-

This compound solid

-

Selected analytical-grade solvents

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator)

-

Analytical balance

-

Centrifuge

-

HPLC or UPLC system with a suitable detector (e.g., CAD, ELSD, or MS)

Methodology:

-

Preparation: Add an excess amount of this compound solid to a pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the chosen solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (typically 25 °C). Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow undissolved solid to settle. For finer suspensions, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method. A universal detector like a Charged Aerosol Detector (CAD) is often preferred for PEG compounds which may lack a UV chromophore.[10]

-

Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility. Express the result in mg/mL or mol/L.

Section 2: Stability Profile of this compound

The stability of a linker-drug conjugate is a critical quality attribute that impacts its shelf-life, safety, and in-vivo performance.[1][11] For this compound, the primary point of chemical instability is the THP ether linkage, which is a type of acetal.

pH-Dependent Stability: The Acid-Labile Nature of the THP Group